Cas no 933752-53-5 (5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine)

5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine 化学的及び物理的性質
名前と識別子
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- 5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine
- EN300-1984366
- 933752-53-5
-
- インチ: 1S/C9H6Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13)
- InChIKey: IWGGBZISGKPGOF-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1=CN=C(N)O1)Cl
計算された属性
- せいみつぶんしりょう: 227.9857182g/mol
- どういたいしつりょう: 227.9857182g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 52Ų
5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1984366-0.5g |
5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine |
933752-53-5 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-1984366-1.0g |
5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine |
933752-53-5 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1984366-2.5g |
5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine |
933752-53-5 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-1984366-5g |
5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine |
933752-53-5 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-1984366-5.0g |
5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine |
933752-53-5 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1984366-10g |
5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine |
933752-53-5 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-1984366-0.05g |
5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine |
933752-53-5 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-1984366-0.1g |
5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine |
933752-53-5 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-1984366-0.25g |
5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine |
933752-53-5 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-1984366-1g |
5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine |
933752-53-5 | 1g |
$1172.0 | 2023-09-16 |
5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
5-(3,4-dichlorophenyl)-1,3-oxazol-2-amineに関する追加情報
Research Brief on 5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine (CAS: 933752-53-5): Recent Advances and Applications
The compound 5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine (CAS: 933752-53-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological properties. The presence of both the oxazole ring and the dichlorophenyl moiety provides a versatile scaffold for medicinal chemistry modifications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated efficient synthetic routes to this compound with improved yields (78-85%) using microwave-assisted synthesis techniques, representing a significant improvement over traditional methods.
In terms of biological activity, 5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine has shown promising results as a kinase inhibitor scaffold. Research published in Bioorganic & Medicinal Chemistry Letters (2024) identified derivatives of this compound exhibiting selective inhibition of JAK3 kinase with IC50 values in the low micromolar range. The structure-activity relationship studies revealed that the 3,4-dichlorophenyl group plays a crucial role in target binding, while modifications to the oxazole ring can modulate selectivity.
The compound's potential in central nervous system (CNS) drug development has also been explored. A recent patent application (WO2023124567) describes its use as a precursor for novel GABA receptor modulators. Molecular docking studies suggest that appropriately substituted derivatives can interact with the benzodiazepine binding site of GABAA receptors, opening possibilities for developing new anxiolytic agents with improved safety profiles.
From a safety and pharmacokinetics perspective, preliminary ADME studies conducted in 2024 indicate that the parent compound shows moderate metabolic stability in human liver microsomes (t1/2 = 42 minutes) and good membrane permeability in Caco-2 assays (Papp = 12.3 × 10^-6 cm/s). These properties make it a promising lead compound for further optimization, though additional studies are needed to address its relatively high plasma protein binding (89%).
Ongoing research is exploring the compound's potential in other therapeutic areas, including as an anti-inflammatory agent (through TLR4 inhibition) and in oncology (as a PARP inhibitor scaffold). The versatility of this molecular scaffold, combined with recent synthetic methodology improvements, positions 5-(3,4-dichlorophenyl)-1,3-oxazol-2-amine as an important building block in contemporary drug discovery efforts.
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